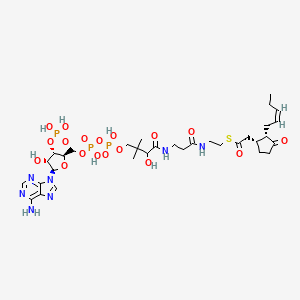
(+)-7-Isojasmonic acid CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-7-Isojasmonic acid CoA is an organic molecule.
Aplicaciones Científicas De Investigación
Biological Applications
1. Plant Physiology
(+)-7-Isojasmonic acid CoA is integral to the biosynthesis of jasmonates, which are pivotal in regulating plant growth and development. Key functions include:
- Seed Germination : Enhances seed viability and germination rates.
- Root Development : Promotes root elongation and branching under stress conditions.
- Leaf Senescence : Regulates the aging process of leaves, facilitating nutrient remobilization .
2. Stress Responses
This compound is vital for plant responses to both biotic (herbivores, pathogens) and abiotic (drought, salinity) stresses:
- Defense Mechanisms : Activates signaling pathways that lead to the expression of defense genes against herbivory and pathogen attack. For instance, studies have shown that the application of jasmonates can enhance resistance to insect pests in crops like tomato .
- Systemic Acquired Resistance : Functions as a long-distance signal for induced resistance, allowing plants to prepare for potential future attacks .
Agricultural Applications
1. Pest Management
The application of this compound in agriculture can significantly reduce reliance on chemical pesticides by promoting natural defense mechanisms in crops:
- Enhanced Resistance : Crops treated with jasmonates exhibit increased resistance to pests and diseases. For example, research indicates that applying jasmonates can lead to higher levels of secondary metabolites that deter herbivores.
2. Crop Yield Improvement
Utilizing this compound can lead to improved crop yields through:
- Stress Tolerance : Enhances the ability of plants to withstand environmental stressors such as drought and salinity.
- Quality Enhancement : Increases the nutritional quality of crops by promoting the accumulation of beneficial compounds like flavonoids and phenolics .
Medicinal Applications
1. Anti-inflammatory Properties
Research indicates that jasmonates possess anti-inflammatory properties, making them potential candidates for drug development:
- Therapeutic Potential : Studies have suggested that this compound may inhibit inflammatory pathways, presenting opportunities for developing new anti-inflammatory medications .
2. Cancer Research
Emerging studies show potential anticancer properties of jasmonates:
- Cell Growth Regulation : Some findings suggest that jasmonates can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Browse et al., 2009 | Demonstrated the role of jasmonates in plant defense against herbivores. | Pest management strategies in agriculture. |
| Farmer & Ryan, 1990 | Identified jasmonates as key signaling molecules in plant defense mechanisms. | Development of stress-resistant crop varieties. |
| Kazan & Manners, 2012 | Explored the interaction between jasmonate signaling and other hormonal pathways. | Integrated pest management approaches. |
Propiedades
Fórmula molecular |
C33H52N7O18P3S |
|---|---|
Peso molecular |
959.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]ethanethioate |
InChI |
InChI=1S/C33H52N7O18P3S/c1-4-5-6-7-20-19(8-9-21(20)41)14-24(43)62-13-12-35-23(42)10-11-36-31(46)28(45)33(2,3)16-55-61(52,53)58-60(50,51)54-15-22-27(57-59(47,48)49)26(44)32(56-22)40-18-39-25-29(34)37-17-38-30(25)40/h5-6,17-20,22,26-28,32,44-45H,4,7-16H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/b6-5-/t19-,20+,22-,26-,27-,28?,32-/m1/s1 |
Clave InChI |
WQKKCPPNDKSAIU-GEMOIUKOSA-N |
SMILES isomérico |
CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCC=CCC1C(CCC1=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















